4-Amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one
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Overview
Description
4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a dihydroxypropyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the concentration of reactants, temperature, and pressure, is crucial for maximizing production efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, thereby influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-AMINO-1-(2-HYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
- 4-AMINO-1-(3-HYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
- 4-AMINO-1-(2,3-DIHYDROXYBUTYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
Uniqueness
The uniqueness of 4-AMINO-1-(2,3-DIHYDROXYPROPYL)-1,2-DIHYDROPYRIMIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer different reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-amino-1-(2,3-dihydroxypropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-6-1-2-10(7(13)9-6)3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H2,8,9,13) |
InChI Key |
LTTDCEYZEHQDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)O |
Origin of Product |
United States |
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